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Compound of Interest

Compound Name: GSK180736A

Cat. No.: B15607823

Get Quote

For Immediate Release

This guide provides a detailed comparison of the inhibitory activity of GSK180736A against two

key serine/threonine kinases: G protein-coupled receptor kinase 2 (GRK2) and Rho-associated

coiled-coil containing protein kinase 1 (ROCK1). This document is intended for researchers,

scientists, and drug development professionals interested in the selectivity profile of this

compound.

Data Summary
The inhibitory potency of GSK180736A against GRK2 and ROCK1 is summarized in the table

below. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's

effectiveness in inhibiting a specific biological or biochemical function.

Target Kinase IC50 of GSK180736A

GRK2 0.77 µM (770 nM)[1][2][3][4][5]

ROCK1 100 nM (0.1 µM)[1][2][3][5]
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GSK180736A demonstrates significantly higher potency against ROCK1 compared to GRK2,

with an IC50 value that is approximately 7.7-fold lower. While it is an effective inhibitor for both

kinases, its preferential activity towards ROCK1 is a critical consideration for its application in

experimental settings. The compound also shows weak inhibition of Protein Kinase A (PKA)

with an IC50 of 30 µM.[1][2][3] It has been shown to be over 100-fold selective for GRK2 over

other GRKs.[1][2]

Experimental Protocols
The IC50 values presented were determined using established in vitro kinase assays. While

specific laboratory protocols may vary, the general methodologies are outlined below.

Kinase Inhibition Assay (General Protocol)
A common method for determining kinase activity and inhibition is the ADP-Glo™ Kinase

Assay.[6] This luminescence-based assay quantifies the amount of ADP produced during the

kinase reaction.

Workflow:

Kinase Reaction: The kinase (GRK2 or ROCK1), its specific substrate, and ATP are

incubated in a reaction buffer.

Inhibitor Addition: A range of concentrations of GSK180736A is added to the reaction

mixture.

ADP-Glo™ Reagent Addition: After the kinase reaction, the ADP-Glo™ Reagent is added to

terminate the kinase reaction and deplete the remaining ATP.

Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added to convert

ADP to ATP and introduce luciferase and luciferin to produce light.

Luminescence Measurement: The luminescent signal, which is proportional to the ADP

concentration and thus the kinase activity, is measured using a luminometer.

IC50 Calculation: The IC50 value is calculated by plotting the luminescence signal against

the inhibitor concentration and fitting the data to a dose-response curve.
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For ROCK1 inhibition assays, a luciferase-based kinase assay can be employed using a

specific substrate like the S6 peptide.[7] Kinetic activity of inhibitors against GRKs can be

determined in a buffer containing HEPES, MgCl2, DDM, with the kinase, a substrate like

tubulin, and ATP.[6]

Signaling Pathways
To understand the functional implications of inhibiting GRK2 and ROCK1, it is essential to

consider their roles in cellular signaling.

GRK2 Signaling Pathway
GRK2 is a key regulator of G protein-coupled receptor (GPCR) signaling.[8][9][10] Upon

agonist binding to a GPCR, GRK2 is recruited to the plasma membrane where it

phosphorylates the activated receptor.[10] This phosphorylation event promotes the binding of

β-arrestin, which leads to receptor desensitization and internalization, effectively dampening

the signaling cascade.[9] GRK2 can also interact with other signaling molecules, indicating its

role extends beyond GPCR regulation.[11][12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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